molecular formula C5H14Cl2N2 B143816 1-Methylpiperazine dihydrochloride CAS No. 34352-59-5

1-Methylpiperazine dihydrochloride

Cat. No.: B143816
CAS No.: 34352-59-5
M. Wt: 173.08 g/mol
InChI Key: AILFRWRYZZVJTL-UHFFFAOYSA-N
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Description

1-Methylpiperazine dihydrochloride is an organic compound with the molecular formula C5H14Cl2N2. It is a derivative of piperazine, a heterocyclic compound containing two nitrogen atoms at opposite positions in a six-membered ring. This compound is commonly used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylpiperazine dihydrochloride can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically requires the use of diphenylvinylsulfonium triflate and a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization reaction . Another method involves the Ugi reaction, which is a multicomponent reaction that combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to form the desired piperazine derivative .

Industrial Production Methods: In industrial settings, this compound is often produced through the reaction of 1-methylpiperazine with hydrochloric acid. This process involves dissolving 1-methylpiperazine in an appropriate solvent, such as ethanol, and then adding hydrochloric acid to precipitate the dihydrochloride salt. The resulting product is then filtered, washed, and dried to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: 1-Methylpiperazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, alkyl halides.

Major Products Formed:

Comparison with Similar Compounds

1-Methylpiperazine dihydrochloride can be compared with other piperazine derivatives:

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable salts with acids makes it particularly useful in pharmaceutical formulations .

Properties

IUPAC Name

1-methylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.2ClH/c1-7-4-2-6-3-5-7;;/h6H,2-5H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AILFRWRYZZVJTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNCC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370460
Record name 1-Methylpiperazine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34352-59-5
Record name 1-Methylpiperazine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methylpiperazine dihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methylpiperazine dihydrochloride
Reactant of Route 2
1-Methylpiperazine dihydrochloride
Reactant of Route 3
1-Methylpiperazine dihydrochloride
Reactant of Route 4
1-Methylpiperazine dihydrochloride
Reactant of Route 5
1-Methylpiperazine dihydrochloride
Reactant of Route 6
1-Methylpiperazine dihydrochloride

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